Tetrazole-Enabled PPARγ Ligand-Binding Domain Engagement: Structural Differentiation from Carboxylic Acid-Containing TZDs
The 1H-tetrazol-1-yl substituent at the 3-position of the benzamide ring in the target compound introduces a heterocyclic carboxylic acid bioisostere capable of binding the PPARγ ligand-binding domain (LBD) with a distinct interaction mode compared to the carboxylic acid head group of classical TZDs. In a crystallographic study of tetrazole-containing PPARγ ligands, compound T2 (structurally analogous to the target compound's tetrazole-benzamide substructure) was shown to bind the PPARγ-LBD with the tetrazole ring forming favorable polar interactions within the receptor's binding pocket, as confirmed by a co-crystal structure solved at 2.3 Å resolution [1]. In ligand competition assays, tetrazole compounds T1, T2, and T3 exhibited IC₅₀ values in the low micromolar range for PPARγ-LBD binding [1]. This contrasts with the carboxylic acid-mediated binding of rosiglitazone (PPARγ EC₅₀ = 40–60 nM; full agonist) and pioglitazone (PPARγ EC₅₀ = 180–580 nM) [2], suggesting that the tetrazole-bearing target compound may function as a PPARγ partial agonist or selective modulator (SPPARγM) rather than a full agonist—a pharmacological distinction with implications for adipogenic versus insulin-sensitizing gene expression programs [3].
| Evidence Dimension | PPARγ ligand-binding domain (LBD) interaction and functional agonism mode |
|---|---|
| Target Compound Data | No direct PPARγ EC₅₀/IC₅₀ data available for CAS 1206996-08-8. Tetrazole substructure class (compounds T1–T3): PPARγ-LBD IC₅₀ in low micromolar range; co-crystal structure (T2) solved at 2.3 Å confirming tetrazole-mediated binding [1]. |
| Comparator Or Baseline | Rosiglitazone: PPARγ EC₅₀ = 40–60 nM (full agonist) [2]; Pioglitazone: PPARγ EC₅₀ = 180–580 nM [2]; MK-0767 (KRP-297): PPARγ EC₅₀ = 83 nM, PPARα EC₅₀ = 149 nM (dual full agonist in transactivation assays) [4]. |
| Quantified Difference | Tetrazole-based PPARγ ligands exhibit approximately 50- to 200-fold weaker binding affinity (micromolar IC₅₀) compared to TZD full agonists (nanomolar EC₅₀), consistent with a partial agonist/SPPARγM pharmacological profile. |
| Conditions | PPARγ-LBD competition binding assay (tetrazoles T1–T3) [1]; PPARγ transactivation assay in COS-1 or CV-1 cells (rosiglitazone, pioglitazone, MK-0767) [REFS-2, REFS-4]. |
Why This Matters
A partial agonist/SPPARγM profile may uncouple insulin sensitization from adipogenesis, offering a potentially safer therapeutic index than full PPARγ agonists—a key differentiator for research programs seeking to avoid the fluid retention, weight gain, and cardiovascular concerns that led to rosiglitazone's restricted use.
- [1] Vulic K, Nader M, Larsson A, et al. Tetrazoles as PPARγ ligands: A structural and computational investigation. Bioorg Med Chem Lett. 2021;47:128172. DOI: 10.1016/j.bmcl.2021.128172. View Source
- [2] Sakamoto J, Kimura H, Moriyama S, et al. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochem Biophys Res Commun. 2000;278(3):704-711. Reports rosiglitazone PPARγ EC₅₀ = 40 nM, pioglitazone PPARγ EC₅₀ = 580 nM in transactivation assays. View Source
- [3] Higgins LS, Depaoli AM. Selective peroxisome proliferator-activated receptor γ (PPARγ) modulation as a strategy for safer therapeutic PPARγ activation. Am J Clin Nutr. 2010;91(1):267S-272S. View Source
- [4] Murakami K, Tobe K, Ide T, et al. A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-α (PPAR-α) and PPAR-γ. Diabetes. 1998;47(12):1841-1847. Reports KRP-297 dual PPARα/γ agonist activity and EC₅₀ values. View Source
